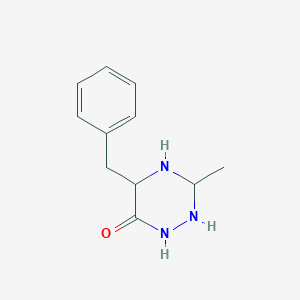
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazinones These compounds are characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The specific structure of this compound includes a methyl group at the 3-position and a phenylmethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one derivatives can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of ethyl 2-isocyanoacetate with hydrazine in water yields the desired triazinone . Another method includes the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines .
Industrial Production Methods
Industrial production methods for triazinones often involve scalable and efficient synthetic routes. The use of easily accessible substrates and high chemical yields are crucial for industrial applications. The (3+3)-annulation method mentioned above is particularly notable for its wide scope, remarkable functional group tolerance, and high chemical yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazinone to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation and mild PTC oxidation conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazinones, dihydrotriazinones, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific physico-chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, triazinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-one: A parent compound of the series, known for its bioactivity.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-one: Exhibits enhanced biological activity due to the presence of fluorine atoms.
1,2,4-Triazin-6(5H)-one: Another derivative with potential pharmaceutical applications.
Uniqueness
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct physico-chemical properties and biological activities. The presence of both methyl and phenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
5-benzyl-3-methyl-1,2,4-triazinan-6-one |
InChI |
InChI=1S/C11H15N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15) |
Clave InChI |
YPRUAMQZMJILMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1NC(C(=O)NN1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















